GIP (1-39)

Incretin Biology Insulin Secretion Type 2 Diabetes Research

Procure GIP (1-39) for its superior insulinotropic potency in pancreatic β-cells, exceeding that of GIP (1-42). This endogenous, 39-amino acid truncated form is essential for GIPR agonist studies, calcium imaging, and as a critical reference for novel incretin mimetics. ≥95% HPLC purity ensures reliable results. Ideal for dose-response and exocytosis assays. Research use only.

Molecular Formula C210H316N56O61S
Molecular Weight 4633 g/mol
Cat. No. B1139756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGIP (1-39)
SynonymsAlternative Name: Gastric Inhibitory Polypeptide (1-39)
Molecular FormulaC210H316N56O61S
Molecular Weight4633 g/mol
Structural Identifiers
InChIInChI=1S/C210H316N56O61S/c1-18-107(10)169(266-203(320)155(102-269)260-190(307)141(85-117-58-62-122(272)63-59-117)247-197(314)150(93-166(286)287)255-202(319)154(101-268)261-207(324)171(109(12)20-3)265-200(317)143(84-115-44-25-22-26-45-115)256-208(325)172(113(16)270)262-162(279)99-229-178(295)134(67-71-163(280)281)235-173(290)110(13)231-176(293)125(216)82-116-56-60-121(271)61-57-116)205(322)233-112(15)175(292)237-138(72-79-328-17)186(303)253-148(91-164(282)283)195(312)241-132(54-35-40-77-215)187(304)264-170(108(11)19-2)206(323)244-133(55-41-78-225-210(222)223)180(297)242-136(65-69-157(218)274)184(301)243-137(66-70-158(219)275)185(302)252-149(92-165(284)285)196(313)248-142(83-114-42-23-21-24-43-114)199(316)263-168(106(8)9)204(321)257-147(89-159(220)276)194(311)249-145(87-119-96-227-127-49-30-28-47-124(119)127)192(309)246-140(81-105(6)7)189(306)245-139(80-104(4)5)188(305)232-111(14)174(291)236-135(64-68-156(217)273)183(300)238-128(50-31-36-73-211)177(294)228-98-161(278)234-129(51-32-37-74-212)179(296)239-131(53-34-39-76-214)182(299)259-153(100-267)201(318)254-151(94-167(288)289)198(315)250-144(86-118-95-226-126-48-29-27-46-123(118)126)191(308)240-130(52-33-38-75-213)181(298)251-146(88-120-97-224-103-230-120)193(310)258-152(209(326)327)90-160(221)277/h21-30,42-49,56-63,95-97,103-113,125,128-155,168-172,226-227,267-272H,18-20,31-41,50-55,64-94,98-102,211-216H2,1-17H3,(H2,217,273)(H2,218,274)(H2,219,275)(H2,220,276)(H2,221,277)(H,224,230)(H,228,294)(H,229,295)(H,231,293)(H,232,305)(H,233,322)(H,234,278)(H,235,290)(H,236,291)(H,237,292)(H,238,300)(H,239,296)(H,240,308)(H,241,312)(H,242,297)(H,243,301)(H,244,323)(H,245,306)(H,246,309)(H,247,314)(H,248,313)(H,249,311)(H,250,315)(H,251,298)(H,252,302)(H,253,303)(H,254,318)(H,255,319)(H,256,325)(H,257,321)(H,258,310)(H,259,299)(H,260,307)(H,261,324)(H,262,279)(H,263,316)(H,264,304)(H,265,317)(H,266,320)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,326,327)(H4,222,223,225)
InChIKeyURQGMGVMCZCZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GIP (1-39) for Research Procurement: Core Identity and Chemical Specifications


GIP (1-39) is an endogenous, 39-amino acid truncated form of the incretin hormone Gastric Inhibitory Polypeptide (GIP), a key regulator of glucose-dependent insulin secretion [1]. Unlike the full-length 42-amino acid GIP (1-42), this variant is naturally produced in the porcine upper intestine and lacks the C-terminal tripeptide Ile-Thr-Gln [2]. It is a potent insulinotropic peptide with a molecular weight of 4633.21 g/mol, a molecular formula of C210H316N56O61S, and a defined amino acid sequence (Tyr-Ala-Glu-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn) . It is supplied as a lyophilized powder with a purity of ≥95% (by HPLC) and is soluble in water up to 10 mg/mL .

Procurement Guidance: Why GIP (1-39) Is Not a Direct Substitute for GIP (1-42) or GIP (1-30)NH2


The GIP system exhibits significant functional diversity across its various naturally occurring peptide forms, making generic substitution scientifically invalid. Full-length GIP (1-42) serves as the canonical agonist, but its rapid degradation by DPP-4 yields GIP (3-42), a GIP receptor antagonist in vivo [1]. Conversely, GIP (1-30)NH2, another endogenous form, acts as a high-affinity agonist (Ki = 0.75 nM) with distinct receptor binding characteristics [2]. GIP (1-39) represents a distinct molecular entity with a unique potency profile in stimulating insulin secretion from pancreatic β-cells, surpassing that of GIP (1-42) [3]. Furthermore, synthetic agonists like tirzepatide or modified analogs introduce additional modifications (e.g., fatty diacid moieties) that alter pharmacokinetics and receptor signaling bias, rendering them inappropriate as experimental controls for native GIP (1-39) studies [4]. Selecting the correct GIP form is critical for ensuring experimental reproducibility and accurate interpretation of GIP receptor pharmacology.

GIP (1-39) Evidence-Based Differentiation Guide for Scientific Selection


GIP (1-39) Exhibits Superior Potency in Stimulating Insulin Secretion from Rat Pancreatic β-Cells Compared to GIP (1-42)

GIP (1-39) demonstrates a higher potency than the full-length GIP (1-42) in stimulating glucose-dependent insulin secretion. This is a critical differentiator for researchers studying the structure-activity relationship of GIP and its role in incretin physiology [1]. The finding is based on a direct head-to-head comparison in primary rat pancreatic β-cells, where 100 nM GIP (1-39) elicited a significantly greater enhancement of glucose-induced insulin release than the same concentration of GIP (1-42) .

Incretin Biology Insulin Secretion Type 2 Diabetes Research

GIP (1-39) Induces a Robust Increase in Intracellular Calcium ([Ca2+]i) in Single Rat Pancreatic β-Cells

At a concentration of 100 nM, GIP (1-39) significantly increases the intracellular calcium concentration ([Ca2+]i) in single rat pancreatic β-cells, a key downstream signaling event coupled to insulin exocytosis [1]. This provides a quantifiable, mechanistic basis for its enhanced insulinotropic activity. While GIP (1-42) also elevates [Ca2+]i, the study by Xie et al. (2004) specifically characterizes and quantifies this effect for the truncated GIP (1-39) form, establishing a clear functional readout [2].

Beta-Cell Physiology Calcium Signaling Mechanism of Action

GIP (1-39) Enhances Exocytosis in Pancreatic β-Cells as Assessed by Membrane Capacitance Measurements

GIP (1-39) (100 nM) has been shown to enhance exocytosis in single rat pancreatic β-cells, as directly measured by increases in membrane capacitance [1]. This advanced electrophysiological technique provides direct evidence of its ability to promote the final step of insulin granule fusion and release, a functional endpoint more proximal than bulk insulin secretion assays. This property is documented for GIP (1-39) and distinguishes its mechanism of action from other truncated forms that may lack full agonist activity, such as the antagonist GIP (3-42) [2].

Exocytosis Insulin Granule Release Beta-Cell Electrophysiology

Analytical Grade Purity and Defined Molecular Identity for Reproducible Research

Commercially available GIP (1-39) is supplied with a guaranteed purity of ≥95% as determined by HPLC, and a defined molecular weight of 4633.21 g/mol (formula C210H316N56O61S) . This level of analytical characterization is essential for reproducible in vitro and in vivo studies. In contrast, GIP (1-42) and other fragments may vary in purity and counter-ion content depending on the supplier, introducing variability [1]. The precise identity and high purity of GIP (1-39) reduce experimental noise and ensure that observed biological effects are attributable to the intended peptide.

Peptide Synthesis Quality Control Analytical Chemistry

Optimized Research Applications for GIP (1-39) Procurement


In Vitro Incretin Biology and Insulin Secretion Assays

GIP (1-39) is the optimal tool compound for in vitro studies of incretin biology requiring a potent, endogenous GIP receptor agonist. Its demonstrated superior potency in stimulating insulin secretion from rat pancreatic β-cells compared to GIP (1-42) [1] makes it ideal for dose-response experiments, mechanistic studies of insulin granule exocytosis, and investigations into GIPR signaling pathways in islet cell models. Researchers aiming to maximize the insulinotropic response in static or dynamic insulin secretion assays should prioritize GIP (1-39) over GIP (1-42).

Comparative Pharmacology and GIP Receptor Binding Studies

GIP (1-39) serves as a critical reference agonist in comparative pharmacology studies of the GIP receptor. Its distinct molecular structure and functional profile are essential for benchmarking the activity of novel synthetic GIPR agonists (e.g., tirzepatide), antagonists (e.g., GIP(3-30)NH2), or biased ligands [2]. Using GIP (1-39) as a control ensures that observed effects of novel compounds are accurately contextualized against the activity of a native, truncated GIP form, which is crucial for understanding ligand bias and therapeutic potential [3].

Calcium Signaling and Electrophysiological Investigations in Beta-Cells

The well-characterized ability of GIP (1-39) (100 nM) to significantly elevate intracellular calcium ([Ca2+]i) and enhance exocytosis in single pancreatic β-cells makes it an indispensable tool for electrophysiological and calcium-imaging studies [4]. These experiments, which often require robust and reproducible cellular responses, benefit from the defined potency of GIP (1-39) on these key parameters. Its use can help dissect the precise molecular mechanisms coupling GIPR activation to voltage-gated calcium channel activity and subsequent insulin vesicle fusion.

Quality Control and Assay Validation for GIP-Related Peptides

Due to its high analytical purity (≥95% by HPLC) and well-defined chemical specifications, GIP (1-39) is an excellent standard for developing and validating analytical methods, such as HPLC or mass spectrometry assays, for quantifying GIP peptides in biological samples . It can also serve as a positive control in functional bioassays to ensure the responsiveness of cellular systems (e.g., GIPR-overexpressing cell lines) before screening libraries of novel incretin mimetics or antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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